molecular formula C6H3ClN2S B15218302 6-Chloroisothiazolo[4,5-c]pyridine

6-Chloroisothiazolo[4,5-c]pyridine

Cat. No.: B15218302
M. Wt: 170.62 g/mol
InChI Key: PZUCSBAISKJRCN-UHFFFAOYSA-N
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Description

6-Chloroisothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyridine ring with an isothiazole ring

Preparation Methods

The synthesis of 6-Chloroisothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One efficient synthetic route involves the use of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key intermediates . These intermediates can be regioselectively functionalized with various substituents to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloroisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Chloroisothiazolo[4,5-c]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

6-chloro-[1,2]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H

InChI Key

PZUCSBAISKJRCN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NS2

Origin of Product

United States

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